
3-Acetamido-3-phenylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-3-phenylpropyl acetate is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is known for its unique structure, which includes an acetamido group and a phenylpropyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-phenylpropyl acetate typically involves the reaction of 3-amino-3-phenylpropyl acetate with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-amino-3-phenylpropyl acetate+acetic anhydride→3-Acetamido-3-phenylpropyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-3-phenylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-3-phenylpropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetamido-3-phenylpropyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl moiety can interact with hydrophobic regions of proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-phenylpropyl acetate
- 3-Acetoxy-1-acetylamino-1-phenylpropane
- 3-Acetoxy-1-phenylpropane
Uniqueness
3-Acetamido-3-phenylpropyl acetate is unique due to its combination of an acetamido group and a phenylpropyl acetate moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
281681-23-0 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(3-acetamido-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-13(8-9-17-11(2)16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JBEWDUXOACFWME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCOC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


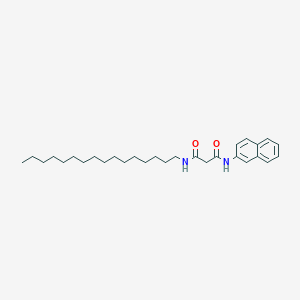
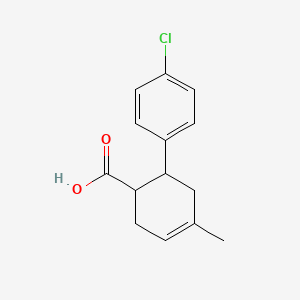
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)

![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

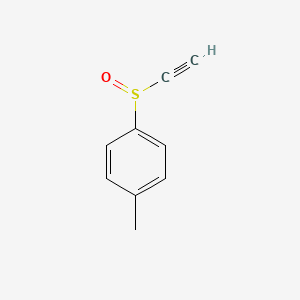


![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
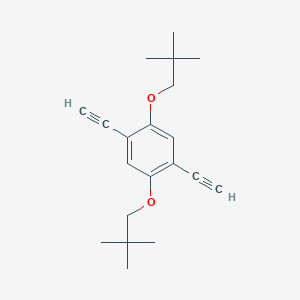
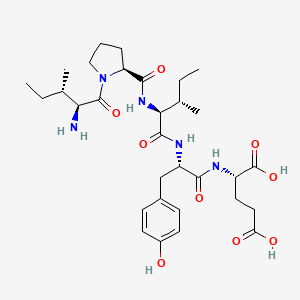
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
